molecular formula C6H7NO2S B15299941 1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-carbonitrile

1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-carbonitrile

Cat. No.: B15299941
M. Wt: 157.19 g/mol
InChI Key: UCJGMRKITCSNQR-UHFFFAOYSA-N
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Description

1,1-Dioxo-3,6-dihydro-2H-1λ⁶-thiopyran-4-carbonitrile is a heterocyclic compound featuring a six-membered thiopyran ring modified with a sulfone group (1,1-dioxo) and a cyano substituent at the 4-position. The partial saturation at the 3,6-positions suggests a dihydro structure, which may influence its conformational flexibility and reactivity. This compound is cataloged as a building block in medicinal chemistry, with applications in synthesizing pharmacologically active molecules. Key identifiers include:

  • Molecular formula: C₁₀H₈FNO₂ (based on )
  • Molecular weight: 193.18 g/mol
  • CAS: EN300-45198006
  • MDL number: MFCD04972072

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with a suitable nitrile in the presence of an oxidizing agent to form the thiopyran ring with the dioxo group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the dioxo group or the carbonitrile group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two structurally related molecules from the same catalogue ().

Structural and Functional Group Analysis

Property 1,1-Dioxo-3,6-dihydro-2H-1λ⁶-thiopyran-4-carbonitrile Methyl 5-fluoro-1H-indole-2-carboxylate C₉H₁₂ClF₂NO (Unnamed derivative)
Molecular formula C₁₀H₈FNO₂ C₁₀H₈FNO₂ C₉H₁₂ClF₂NO
Molecular weight (g/mol) 193.18 193.18 223.65
Key functional groups Sulfone (SO₂), cyano (CN), fluorine Indole ring, ester (COOCH₃), fluorine Chlorine, two fluorines, amine (NH?)
CAS number EN300-45198006 178.16 EN300-37433162
MDL number MFCD04972072 MFCD04972072 EN300-37433162
Structural features Thiopyran core with partial saturation Aromatic indole system Aliphatic/heterocyclic with halogens

Key Differences and Implications

Core Structure: The target compound’s thiopyran ring with a sulfone group contrasts with the indole scaffold of methyl 5-fluoro-1H-indole-2-carboxylate. The unnamed C₉H₁₂ClF₂NO derivative lacks a cyclic sulfone but includes multiple halogens (Cl, F₂), which may enhance lipophilicity and bioavailability compared to the target compound.

Functional Groups: The cyano group in the target compound offers a site for further derivatization (e.g., reduction to amines), while the ester group in the indole derivative is prone to hydrolysis, limiting its stability under physiological conditions. The chlorine atom in the unnamed derivative could act as a leaving group in cross-coupling reactions, a feature absent in the other two compounds.

Molecular Weight and Halogen Content: The target compound and the indole derivative share the same molecular weight (193.18 g/mol), but the latter’s indole system may confer better π-π stacking interactions in protein binding.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,1-dioxo-3,6-dihydro-2H-1λ⁶-thiopyran-4-carbonitrile, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:

  • Cyclization of thiopyran precursors under controlled pH and temperature to form the 1,1-dioxo (sulfone) moiety .
  • Nitrile introduction via nucleophilic substitution or condensation reactions, monitored by TLC and NMR to confirm intermediate structures .
  • Optimization : Reaction yields are improved by maintaining anhydrous conditions and using catalysts like triethylamine. Purity is validated via HPLC (>95%) and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the sulfone group (δ ~3.5–4.0 ppm for CH₂ groups) and nitrile resonance (δ ~110–120 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C₆H₇NO₂S, [M+H]⁺ calcd. 157.02) .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles in the thiopyran ring, critical for confirming stereochemistry .

Q. How does the compound’s stability vary under different storage and reaction conditions?

  • Moisture Sensitivity : The nitrile group is prone to hydrolysis; store under inert gas (N₂/Ar) at −20°C .
  • Thermal Stability : Decomposes above 150°C; reactions should be conducted below 100°C .
  • Light Sensitivity : UV-Vis analysis shows degradation under prolonged UV exposure; use amber vials for storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Electrophilic Sulfone Center : The 1,1-dioxo group activates the thiopyran ring for nucleophilic attack at C-4 (nitrile-adjacent position), as shown in DFT calculations .
  • Kinetic Studies : Second-order kinetics observed in reactions with amines, suggesting a bimolecular mechanism .
  • Contradictions : Discrepancies in regioselectivity (C-4 vs. C-6 reactivity) may arise from solvent polarity effects, requiring MD simulations to resolve .

Q. How can computational modeling predict biological activity, and what targets are plausible?

  • Molecular Docking : In silico studies suggest affinity for cysteine proteases (e.g., cathepsin B) due to sulfone-nitrile interactions in the active site .
  • ADMET Predictions : Moderate blood-brain barrier permeability (LogP ~1.8) but potential hepatotoxicity (CYP3A4 inhibition) .
  • Validation : Correlate docking scores with in vitro enzyme inhibition assays (e.g., IC₅₀ values) .

Q. How should researchers address contradictory data in biological activity assays?

  • Case Study : Conflicting MIC values against S. aureus (e.g., 8 µg/mL vs. 32 µg/mL) may stem from assay conditions (pH, inoculum size). Standardize protocols using CLSI guidelines .
  • Dose-Response Curves : Use Hill slope analysis to distinguish true efficacy from assay noise .
  • Synergistic Effects : Test combinations with β-lactams to clarify standalone vs. adjuvant activity .

Q. What strategies enable selective functionalization of the thiopyran ring for derivative synthesis?

  • C-4 Modification : Lithiation at C-4 (using LDA at −78°C) allows alkylation or arylation without disrupting the sulfone group .
  • C-6 Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the dihydrothiophene ring to a tetrahydro derivative, altering conformational flexibility .
  • Protection-Deprotection : Use TMS-protected nitriles to prevent side reactions during cross-coupling (e.g., Suzuki-Miyaura) .

Q. What spectroscopic red flags indicate impurities or degradation products?

  • FT-IR Peaks : A broad ~3300 cm⁻¹ band indicates hydrolyzed nitrile (amide formation) .
  • HPLC Retention Shifts : New peaks at 3–4 minutes suggest sulfone oxidation byproducts .
  • ¹H NMR Splitting : Doublets for CH₂ groups becoming singlets signal ring-opening degradation .

Q. Key Recommendations for Researchers

  • Prioritize anhydrous synthesis conditions and real-time monitoring (e.g., in situ IR) to minimize side reactions.
  • Validate computational predictions with orthogonal assays (e.g., SPR for binding affinity).
  • Archive samples under inert conditions to extend shelf life for longitudinal studies.

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

1,1-dioxo-3,6-dihydro-2H-thiopyran-4-carbonitrile

InChI

InChI=1S/C6H7NO2S/c7-5-6-1-3-10(8,9)4-2-6/h1H,2-4H2

InChI Key

UCJGMRKITCSNQR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC=C1C#N

Origin of Product

United States

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